N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide
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Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Biological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide, with the CAS number 1396812-75-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H24N6O |
Molecular Weight | 376.5 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Dopamine Receptor Modulation : Similar compounds have shown high affinity for dopamine receptors, particularly the D(4) subtype, suggesting potential neuropharmacological effects .
- Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties, potentially affecting cancer cell lines by modulating pathways such as mTORC1 and autophagy .
- Autophagy Regulation : Research indicates that compounds in this class can disrupt autophagic flux under nutrient stress conditions, which may have implications for cancer therapy by selectively targeting tumor cells .
Antiproliferative Effects
A study focusing on related compounds demonstrated significant antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), with EC50 values around 10 μM. The compounds exhibited enhanced metabolic stability and potential as new autophagy modulators .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzylpiperazine derivatives, including:
- Dopamine Receptor Affinity : Compounds structurally similar to this compound were evaluated for their selectivity towards dopamine receptor subtypes, showing promising results for therapeutic applications in neuropsychiatric disorders .
- Cancer Cell Studies : In vitro tests revealed that related compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines through modulation of key signaling pathways .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursor molecules. The synthetic routes often include:
- Reductive Amination : Utilizing piperazine derivatives and pyrimidine intermediates.
- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure purity and yield.
Future Directions in Research
The exploration of this compound's biological activity can be expanded in several ways:
- In Vivo Studies : Further investigation into its pharmacokinetics and therapeutic efficacy in animal models.
- Target Identification : Elucidating specific molecular targets through advanced techniques such as proteomics and metabolomics.
- Structure–Activity Relationship (SAR) : Identifying modifications that enhance potency or selectivity towards desired targets.
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(16-25-8-4-5-9-25)24-19-14-20(23-17-22-19)27-12-10-26(11-13-27)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,22,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBZHCWMSALQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.